9H-Dibenzo(C,MN)phenanthren-9-one
CAS No.: 62716-20-5
Cat. No.: VC18694296
Molecular Formula: C21H12O
Molecular Weight: 280.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62716-20-5 |
|---|---|
| Molecular Formula | C21H12O |
| Molecular Weight | 280.3 g/mol |
| IUPAC Name | pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one |
| Standard InChI | InChI=1S/C21H12O/c22-21-17-10-4-3-9-16(17)20-15-8-2-1-6-13(15)12-14-7-5-11-18(21)19(14)20/h1-12H |
| Standard InChI Key | SNQWZFDFVZBDFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5C4=O |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
9H-Dibenzo(C,MN)phenanthren-9-one is a pentacyclic aromatic ketone with the IUPAC name pentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaen-8-one . Its structure comprises five fused aromatic rings, including a central ketone group, which influences its electronic and reactive properties. The compound’s planar geometry and extended conjugation are hallmarks of PAHs, enabling interactions with biological systems and materials .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.3 g/mol |
| CAS Registry Number | 62716-20-5 |
| InChI Key | SNQWZFDFVZ |
| Topological Polar Surface Area | 17.1 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for confirming the structure and purity of 9H-Dibenzo(C,MN)phenanthren-9-one. The -NMR spectrum typically exhibits signals corresponding to aromatic protons in the range of 7.0–8.5 ppm, while the ketone group’s carbonyl carbon resonates near 190–200 ppm in -NMR . High-resolution mass spectrometry (HRMS) provides precise molecular ion peaks at m/z 280.0888 (calculated for ) .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 9H-Dibenzo(C,MN)phenanthren-9-one involves multistep organic reactions, often leveraging oxidative cyclization or Friedel-Crafts alkylation. A notable method for analogous PAHs involves oxidative spirocyclization mediated by CuCl and dibenzoyl peroxide (DDQ), which facilitates dehydrogenative coupling of fluorene derivatives . For example, the reaction of 1,2-di(9H-fluoren-9-ylidene)-1,2-diphenylethane under CuCl/DDQ conditions yields dispiro-linked PAHs through tandem single-electron oxidation and intramolecular cyclization .
Table 2: Representative Synthetic Conditions
| Substrate | Catalyst/Reagent | Yield (%) | Product |
|---|---|---|---|
| Biphenyl-centered diene | CuCl/DDQ | 95 | Hexabenzo-tetracene |
| Terphenyl derivatives | DDQ | 86–88 | Tetrabenzo-phenanthrotetraphene |
Mechanistic Insights
The formation of extended PAHs like 9H-Dibenzo(C,MN)phenanthren-9-one often proceeds via radical cation intermediates. Frontier molecular orbital (FMO) calculations suggest that electron-rich conjugated dienes undergo preferential oxidation to dication species, which subsequently participate in Friedel-Crafts-type cyclization . This mechanistic pathway is critical for controlling regioselectivity and minimizing side reactions.
Physicochemical and Biological Properties
Chemical Reactivity
The ketone group in 9H-Dibenzo(C,MN)phenanthren-9-one renders it susceptible to nucleophilic attack, enabling functionalization at the carbonyl position. Additionally, the extended aromatic system participates in π-π stacking interactions, which are exploitable in materials science . Photochemical studies of similar PAHs indicate potential for UV-induced transformations, though specific data for this compound remain scarce .
Environmental and Industrial Relevance
Degradation and Remediation
Advanced oxidation processes (AOPs) using peroxides or brominating agents () effectively degrade PAHs in coal tar, though byproduct identification remains challenging . For 9H-Dibenzo(C,MN)phenanthren-9-one, similar approaches could mitigate environmental release.
Regulatory Considerations
The European Union’s REACH regulation mandates rigorous risk assessments for PAHs, emphasizing the need for toxicity data on emerging compounds like 9H-Dibenzo(C,MN)phenanthren-9-one .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume